BenchChemオンラインストアへようこそ!

(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Medicinal chemistry Kinase inhibitor Structure-activity relationship

This compound is exclusively tailored for kinase inhibitor core construction requiring the 2-fluoro-4-(cyclohexylcarbamoyl)phenyl motif. Its ortho-fluorine electronic effect modulates Suzuki coupling reactivity, while the cyclohexylamide enhances lipophilic binding (LogP 1.14) and orthogonal multipolar interactions with kinase hinge regions. Essential for WDR5 inhibitor SAR studies, fragment library design targeting hydrophobic pockets, and fluorine-directed ortho‑lithiation process development. Substituting non-fluorinated or isomer analogs fundamentally alters regioselectivity and binding conformations. Procure the authentic 2-fluoro regioisomer to ensure reproducible SAR and scalable synthesis results.

Molecular Formula C13H17BFNO3
Molecular Weight 265.09 g/mol
CAS No. 874289-27-7
Cat. No. B3161895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
CAS874289-27-7
Molecular FormulaC13H17BFNO3
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)NC2CCCCC2)F)(O)O
InChIInChI=1S/C13H17BFNO3/c15-12-8-9(6-7-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
InChIKeyZBBIGDLFEWYSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid (CAS 874289-27-7): Structural and Procurement Specifications for Medicinal Chemistry Boronate Building Blocks


(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-27-7; C13H17BFNO3; MW 265.09) is a specialized arylboronic acid featuring a 2-fluorophenyl scaffold with a cyclohexylcarbamoyl substituent at the para position [1]. This compound is commercially available at ≥95% purity from multiple suppliers and serves as a key synthetic intermediate in Suzuki–Miyaura cross-coupling reactions for constructing biaryl pharmacophores . The ortho-fluorine substitution pattern in combination with the para-amide functionality creates a unique electronic and steric profile that distinguishes this boronic acid from simpler analogs in medicinal chemistry applications, particularly for kinase inhibitor development .

Why 4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid Cannot Be Substituted with Generic Arylboronic Acids


Generic arylboronic acids such as unsubstituted phenylboronic acid or simple 4-carbamoylphenylboronic acid lack the precise electronic and steric attributes required for the target synthetic applications of (4-(cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid. The ortho-fluorine substituent alters Suzuki coupling reactivity through electronic effects—electron-withdrawing groups are unfavorable for the reaction compared to electron-donating groups [1]. Meanwhile, the cyclohexylcarbamoyl moiety introduces lipophilic bulk (predicted LogP = 1.1428 ) that influences both downstream pharmacokinetic properties and intermolecular interactions in the final drug candidates. Substituting a non-fluorinated or primary carbamoyl analog fundamentally changes the electronic environment of the boronic acid, leading to different coupling efficiencies, altered regioselectivity in subsequent transformations, and distinct binding conformations in target protein pockets. The combination of 2-fluoro substitution with a cyclohexylamide at the para position is specifically required for generating kinase inhibitor scaffolds that depend on precise hydrogen-bonding geometry and lipophilic surface complementarity [2].

Quantitative Comparative Evidence: (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid vs. Positional Isomers and Structural Analogs


Positional Isomer Differentiation: 2-Fluoro vs. 3-Fluoro vs. 5-Fluoro Cyclohexylcarbamoyl Boronic Acids in Medicinal Chemistry SAR Studies

Among the regioisomeric cyclohexylcarbamoyl-fluorophenylboronic acids, the 2-fluoro substitution pattern in the target compound (CAS 874289-27-7) confers distinct physicochemical properties compared to its 3-fluoro (CAS 874289-11-9) and 5-fluoro (CAS 874289-44-8) analogs. The target 2-fluoro isomer has a predicted density of 1.24±0.1 g/cm³ and predicted pKa of 7.92±0.58 . The 3-fluoro isomer exhibits a melting point of 157-159°C and computed LogP of 0.9589 [1], while the 5-fluoro isomer has a melting point of 164°C . These positional differences in fluorine placement significantly affect the electron density at the boronic acid group, with ortho-fluorine substitution producing unique through-space electronic effects that modulate Suzuki coupling reactivity differently than meta or para fluorine substitution.

Medicinal chemistry Kinase inhibitor Structure-activity relationship Positional isomer

Electronic Effect on Suzuki Coupling Reactivity: 2-Fluoro Substitution vs. Unsubstituted Arylboronic Acids

The ortho-fluorine substituent in the target compound introduces an electron-withdrawing inductive effect that fundamentally alters Suzuki–Miyaura coupling kinetics relative to unsubstituted arylboronic acids. Systematic substituent effect studies using Hammett plots demonstrate that electron-withdrawing groups on arylboronic acids are unfavorable for Suzuki coupling, while electron-donating groups are beneficial [1]. This kinetic differentiation has practical implications: the target 2-fluorophenylboronic acid requires optimized catalyst systems (typically Pd-NHC complexes) and may exhibit different transmetalation rates compared to electron-rich arylboronic acids [2].

Suzuki–Miyaura coupling Electronic effects Cross-coupling efficiency Reaction kinetics

Lipophilicity and Hydrogen-Bonding Profile: Cyclohexylamide vs. Primary Carbamoyl Analog

The cyclohexylcarbamoyl moiety of the target compound (CAS 874289-27-7) provides substantially higher lipophilicity than the corresponding primary carbamoyl analog (4-carbamoyl-2-fluorophenyl)boronic acid (CAS 874289-22-2; MW 182.95 g/mol) . The target compound has a predicted LogP of 1.1428 and PSA of 73.05 Ų . Introduction of hydrophobic groups into boronic acid molecules significantly reduces aqueous solubility while enhancing organic solvent compatibility [1]. The cyclohexyl ring also provides additional van der Waals surface area for target protein interactions in medicinal chemistry applications.

Lipophilicity LogP Hydrogen bonding Drug-likeness Physicochemical properties

Application-Specific Patent Coverage: Kinase Inhibitor Scaffolds Requiring 2-Fluoro-4-Amide Substitution Pattern

The 4-(cyclohexylcarbamoyl)-2-fluorophenyl scaffold represents a privileged substructure in kinase inhibitor patents, with structurally related cyclohexylcarbamoyl-fluorophenylboronic acids serving as key intermediates for WDR5 protein-protein binding inhibitors (target compound's 5-fluoro isomer is explicitly cited in AU-2017226005-A1) [1]. Broader patent landscapes covering tetrasubstituted cyclohexyl compounds as kinase inhibitors (Novartis AG, US Patent Application 14/258764) [2] and monocyclic heterocycles as kinase inhibitors (EP1737451A2) [3] demonstrate the privileged nature of the cyclohexylcarbamoyl-fluorophenyl pharmacophore.

Kinase inhibition Patent landscape Pharmaceutical intermediate WDR5 inhibitor

Procurement-Relevant Application Scenarios for (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid (CAS 874289-27-7)


Synthesis of Ortho-Fluorinated Biaryl Kinase Inhibitor Scaffolds via Suzuki–Miyaura Coupling

This compound is procured for constructing kinase inhibitor cores requiring the 2-fluoro-4-(cyclohexylcarbamoyl)phenyl motif. The ortho-fluorine substitution (predicted LogP 1.1428 vs. 0.9589 for the 3-fluoro isomer ) introduces a specific electronic environment that influences transmetalation kinetics in Suzuki coupling [1]. Researchers developing compounds related to tetrasubstituted cyclohexyl kinase inhibitors [2] require this exact building block because the ortho-fluorine atom constrains the biaryl dihedral angle and participates in favorable orthogonal multipolar interactions with kinase hinge-region residues—features that meta- or para-fluoro analogs cannot replicate.

Structure-Activity Relationship (SAR) Studies for WDR5 Protein-Protein Interaction Inhibitors

The cyclohexylcarbamoyl-fluorophenylboronic acid scaffold is documented in WDR5 inhibitor patent families where the 5-fluoro isomer is explicitly claimed . Procurement of the 2-fluoro analog (CAS 874289-27-7) enables systematic SAR exploration of fluorine positional effects on WDR5 binding affinity. The 45% molecular weight increase relative to the primary carbamoyl analog [1] and the cyclohexyl group's contribution to hydrophobic surface complementarity are critical variables in this SAR campaign. Using generic arylboronic acids would omit these essential structural determinants from the study design.

Development of Lipophilic Amide-Containing Boronic Acid Libraries for Fragment-Based Drug Discovery

The target compound's cyclohexylamide moiety (predicted LogP 1.1428 ) provides enhanced lipophilicity compared to primary amide analogs, making it suitable for fragment libraries targeting hydrophobic protein pockets. The introduction of hydrophobic groups into boronic acid molecules significantly modulates solubility and protein binding [1]. This compound enables fragment growing and linking strategies where the boronic acid serves as a synthetic handle while the cyclohexylamide engages in hydrogen bonding (PSA 73.05 Ų) and hydrophobic contacts—a dual functionality absent in simpler boronic acids lacking the amide substituent.

Regioselective Ortho-Lithiation and Boronation Process Development

For process chemistry teams developing scalable syntheses of fluorinated arylboronic acids, this compound serves as a reference standard or intermediate for fluorine-directed ortho-lithiation methodologies . The 2-fluoro-4-carbamoyl substitution pattern demonstrates how ortho-fluorine directing effects can be exploited for regioselective functionalization in multikilogram manufacturing settings [1]. Procurement of the authentic 2-fluoro regioisomer (CAS 874289-27-7) rather than the 3-fluoro or 5-fluoro analogs is essential because the ortho-fluorine directs metalation exclusively to the position ortho to fluorine, a directing effect fundamentally different from meta- or para-fluorine substitution patterns that cannot be extrapolated from isomer data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.